4-Acetamino-anthrone
Description
4-Acetamino-anthrone is an anthracene-derived compound featuring a ketone group at the anthrone core and an acetamido (-NHCOCH₃) substituent at the 4-position of the aromatic ring. This structure confers unique physicochemical properties, including moderate lipophilicity and stability under mildly acidic conditions. Such compounds are often intermediates in synthesizing dyes, pharmaceuticals, or organic semiconductors due to their planar aromatic systems and electron-rich substituents .
Properties
IUPAC Name |
N-(10-oxo-9H-anthracen-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-10(18)17-15-8-4-7-13-14(15)9-11-5-2-3-6-12(11)16(13)19/h2-8H,9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKQKFIIBSADGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1CC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetamino-anthrone typically involves the acylation of anthrone with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the acetamino derivative. The general reaction scheme is as follows: [ \text{Anthrone} + \text{Acetic Anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound involves large-scale acylation processes using high-purity anthrone and acetic anhydride. The reaction is conducted in a batch reactor with continuous monitoring of temperature and pressure to optimize yield and purity. Post-reaction, the product is purified through recrystallization or chromatography techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 4-Acetamino-anthrone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of anthranol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetamino group, where reagents like sodium hydroxide or ammonia can replace the acetamino group with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Anthranol derivatives.
Substitution: Various substituted anthrone derivatives.
Scientific Research Applications
4-Acetamino-anthrone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in the study of carbohydrate metabolism and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of gastrointestinal disorders.
Industry: Utilized in the manufacture of pharmaceuticals and as a component in analytical chemistry for the detection of carbohydrates .
Mechanism of Action
The mechanism of action of 4-Acetamino-anthrone involves its interaction with specific molecular targets and pathways:
Molecular Targets: It primarily targets enzymes involved in carbohydrate metabolism, such as glycosidases.
Pathways Involved: The compound exerts its effects by inhibiting the activity of these enzymes, leading to altered carbohydrate processing and absorption in the gastrointestinal tract.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences between 4-Acetamino-anthrone and related compounds:
Key Observations :
- Solubility: The sulfonic acid group in the complex enhances water solubility, whereas this compound’s lack of ionic groups likely results in lower solubility and higher lipophilicity .
Physicochemical Properties
Notes:
- The stability of this compound in mild acid aligns with acetamido-group behavior, which resists hydrolysis under these conditions. In contrast, the complex decomposes in alkaline environments due to sulfonic acid group reactivity .
- Chloro-substituted analogs (e.g., ) exhibit stability in synthetic reactions but may undergo nucleophilic substitution under harsh conditions .
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